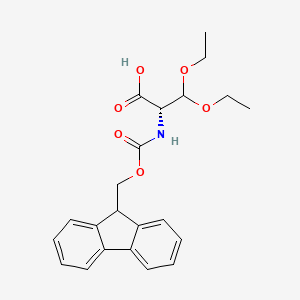
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸是丝氨酸的衍生物,丝氨酸是一种在各种生物过程中起着至关重要作用的氨基酸。这种化合物常用于肽合成,并因其独特的结构性质而在药物化学领域具有应用价值。
准备方法
合成路线和反应条件
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸的合成通常涉及丝氨酸羟基的保护,然后引入乙氧基和fmoc基团。该过程从使用合适的保护基团(如叔丁氧羰基 (Boc))保护丝氨酸的氨基开始。然后在碱(如氢化钠)存在下,使用碘乙烷对羟基进行乙基化。最后,在碱(如三乙胺)存在下,使用fmoc氯化物引入fmoc基团。
工业生产方法
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动肽合成仪和大规模反应器以确保高产率和纯度。反应条件经过优化,以最大限度地减少副反应并最大限度地提高合成效率。
化学反应分析
反应类型
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基。
还原: 羰基可以被还原回羟基。
取代: 乙氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂可用于取代反应。
主要生成产物
氧化: 形成 2(S)-3-氧代-O-乙基-N-fmoc-丝氨酸。
还原: 从其氧化形式再生 2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸。
取代: 根据所用亲核试剂形成各种衍生物。
科学研究应用
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸在科学研究中有多种应用:
化学: 用于合成肽和其他复杂分子。
生物学: 研究其在蛋白质结构和功能中的作用。
医学: 研究其潜在的治疗应用,包括药物开发。
工业: 用于生产医药和生物技术产品。
作用机制
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸的作用机制涉及其掺入肽和蛋白质中,在那里它可以影响其结构和功能。fmoc基团在肽合成中充当保护基团,防止不必要的反应。乙氧基可以参与氢键和其他相互作用,影响分子的整体性质。
相似化合物的比较
类似化合物
2(S)-3-甲氧基-O-乙基-N-fmoc-丝氨酸: 结构相似,但具有甲氧基而不是乙氧基。
2(S)-3-乙氧基-O-甲基-N-fmoc-丝氨酸: 结构相似,但具有甲基而不是乙基。
独特之处
2(S)-3-乙氧基-O-乙基-N-fmoc-丝氨酸之所以独特,是因为它同时具有乙氧基和fmoc基团,这提供了特定的化学性质和反应性。这使得它在肽合成和其他需要对分子结构进行精确控制的应用中特别有用。
生物活性
2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine, a derivative of the amino acid L-serine, is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and an ethoxyethyl group at the oxygen atom. This compound is primarily utilized in peptide synthesis due to its ability to protect amino groups during various chemical reactions. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential roles in various biological processes, particularly in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₉N₃O₄, and its structure can be represented as follows:
Comparison with Related Compounds
The following table summarizes the structural features and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Fmoc-O-(2-methoxyethyl)-L-serine | Similar Fmoc protection; different alkyl group | Methoxyethyl group may influence solubility |
| N-Boc-O-(2-ethoxyethyl)-L-serine | Uses Boc protection instead of Fmoc | Boc protection can lead to different reactivity |
| N-Fmoc-L-threonine | Fmoc protection with threonine | Threonine has different side chain properties |
| N-Fmoc-L-cysteine | Contains a thiol group | Unique reactivity due to sulfhydryl functionality |
Potential Therapeutic Applications
Research indicates that compounds similar to this compound may exhibit properties beneficial for targeting neurodegenerative diseases, where serine metabolism is implicated. The ability of this compound to bind with proteins and enzymes relevant to various diseases suggests its potential use in drug design and development .
Interaction Studies
Interaction studies often focus on the binding affinity and reactivity of this compound with other biomolecules. These studies are essential for understanding how this compound can be utilized in therapeutic settings. Techniques such as fluorescence polarization or surface plasmon resonance are commonly employed to quantify these binding interactions.
Case Studies
While direct case studies specifically involving this compound are scarce, research on related serine derivatives provides insight into their biological effects:
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, showing promise in models of neurodegeneration.
- Antimicrobial Activity : Amino acid-based antimicrobial agents have been synthesized that demonstrate efficacy against various pathogens, suggesting a broader application for serine derivatives in combating infections .
属性
分子式 |
C22H25NO6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(2S)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChI 键 |
BULDDHWREGWYKA-LJQANCHMSA-N |
手性 SMILES |
CCOC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
规范 SMILES |
CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















